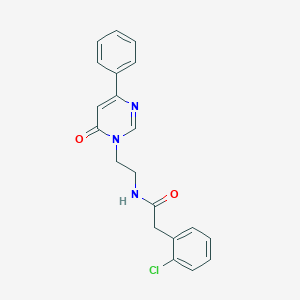

2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O2/c21-17-9-5-4-8-16(17)12-19(25)22-10-11-24-14-23-18(13-20(24)26)15-6-2-1-3-7-15/h1-9,13-14H,10-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNPKPKWBDJSDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-chlorophenyl)-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)acetamide, with CAS number 1334374-38-7, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 367.8 g/mol. The structure includes a chlorophenyl group and a pyrimidine derivative, which are significant in determining its biological interactions.

Anticancer Activity

Several studies have explored the anticancer potential of pyrimidine derivatives, which include structural analogs of this compound. Notably:

- Cell Line Studies : Research has demonstrated that related compounds can induce apoptosis in prostate (PC-3) and breast (MCF-7) cancer cell lines through the activation of stress-related kinases such as JNK .

- Mechanistic Insights : The induction of cell death was linked to the repression of Akt and mTOR signaling pathways, which are critical for cell survival .

Pharmacological Studies

While specific pharmacological studies on this compound are sparse, related compounds have shown promise in:

| Compound | Target | Effect |

|---|---|---|

| E1 (related compound) | PI3K/Akt/mTOR pathway | Induces apoptosis in cancer cells |

| Pyrimidine derivatives | Various cancer cell lines | Cell cycle arrest and apoptosis |

Example 1: Efficacy in Cancer Treatment

A case study involving a structurally similar compound demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages. The study highlighted the importance of dosage and timing in maximizing therapeutic outcomes.

Example 2: Toxicity Assessments

Safety profiles for pyrimidine derivatives indicate low toxicity levels at therapeutic doses. For instance, compounds tested showed minimal cytotoxic effects on normal fibroblast cells compared to cancerous cells, suggesting a selective action against tumor cells.

Comparison with Similar Compounds

Research Findings and Trends

- Synthetic Accessibility : Compounds with ethyl linkers (e.g., ) are synthesized via alkylation or amidation, with yields ranging from 60–80% . Thioether analogs () require controlled alkylation conditions to avoid byproducts.

- Pharmacological Potential: Pyrimidinone derivatives (target compound) show promise in kinase inhibition due to their ability to mimic ATP-binding motifs. Benzothiazole analogs () are explored for antimicrobial activity .

- Structure-Activity Relationships (SAR): Chlorophenyl Position: 2-Chlorophenyl (target) vs. 4-chlorophenyl () affects steric hindrance and target engagement. Heterocycle Choice: Pyrimidinones offer better metabolic stability than pyridazinones but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.